N-(1,3-dimethylbutyl)-2-methylbenzamide
Description
N-(1,3-Dimethylbutyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methylbenzoyl group attached to a branched alkylamine substituent (1,3-dimethylbutyl). Benzamides are widely studied for their roles in organic synthesis, catalysis, and material science, often modulated by substituent effects on the aromatic ring and the N-alkyl chain .
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-methyl-N-(4-methylpentan-2-yl)benzamide |
InChI |
InChI=1S/C14H21NO/c1-10(2)9-12(4)15-14(16)13-8-6-5-7-11(13)3/h5-8,10,12H,9H2,1-4H3,(H,15,16) |
InChI Key |
LDHGXSBSUJVQNF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(C)CC(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)CC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Physical and Spectroscopic Properties
Table 2: Comparative Physical Properties
Key Observations :
- The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide increases polarity, raising its melting point (81–83°C) compared to non-hydroxylated analogs.
Reactivity and Functional Roles
- Directing Group Utility : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide acts as an N,O-bidentate ligand for metal-catalyzed C–H bond activation, a property absent in the target compound due to the lack of a hydroxyl group .
- However, benzamide derivatives may exhibit different degradation pathways and toxicity profiles compared to phenylenediamines .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) decrease electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions.
Environmental and Toxicological Considerations
- Persistence: Branched alkyl chains (e.g., 1,3-dimethylbutyl) may reduce biodegradability, as seen in 6PPD-quinone, which persists in aquatic environments .
- Toxicity: While 6PPD-quinone is highly toxic to aquatic life, benzamides with similar substituents may exhibit lower acute toxicity but require further study .
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